molecular formula C21H13N3OS2 B2746618 N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide CAS No. 681174-11-8

N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide

Cat. No.: B2746618
CAS No.: 681174-11-8
M. Wt: 387.48
InChI Key: WPVLNNAIOXEHRC-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide is a compound that belongs to the benzothiazole family. Benzothiazoles are bicyclic compounds consisting of a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of various therapeutic agents.

Mechanism of Action

Target of Action

The primary target of N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide is DprE1 , a key enzyme involved in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . This makes it a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function. This interaction results in the disruption of the biosynthesis of arabinogalactan, leading to the death of the mycobacterium .

Biochemical Pathways

The affected pathway is the arabinogalactan biosynthesis pathway . Arabinogalactan is a key component of the mycobacterial cell wall. By inhibiting DprE1, the compound disrupts the synthesis of arabinogalactan, leading to the death of the mycobacterium .

Pharmacokinetics

Benzothiazole derivatives are generally known for their good pharmaceutical properties . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on bioavailability need further investigation.

Result of Action

The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis . By inhibiting the function of DprE1, the compound disrupts the synthesis of arabinogalactan, an essential component of the mycobacterial cell wall. This leads to the death of the mycobacterium, making the compound a potent anti-tubercular agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide typically involves the reaction of 2-aminobenzothiazole with 4-(1,3-benzothiazol-2-yl)benzoic acid. The reaction is often mediated by coupling agents such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in the presence of a solvent like dimethylformamide (DMF) .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar coupling reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and purification systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide is unique due to its dual benzothiazole moieties, which enhance its biological activity and binding affinity to molecular targets. This structural feature distinguishes it from other benzothiazole derivatives and contributes to its potent antimicrobial and anticancer properties .

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13N3OS2/c25-20(14-7-10-16-19(11-14)26-12-22-16)23-15-8-5-13(6-9-15)21-24-17-3-1-2-4-18(17)27-21/h1-12H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPVLNNAIOXEHRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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